molecular formula C18H29NaO B12647973 sodium;2,4,6-tritert-butylphenolate CAS No. 27801-58-7

sodium;2,4,6-tritert-butylphenolate

Cat. No.: B12647973
CAS No.: 27801-58-7
M. Wt: 284.4 g/mol
InChI Key: WYHABHVOLSCIOQ-UHFFFAOYSA-M
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Description

Sodium;2,4,6-tritert-butylphenolate is a chemical compound derived from 2,4,6-tri-tert-butylphenol. This compound is characterized by the presence of three tert-butyl groups attached to a phenol ring, making it highly sterically hindered. It is known for its strong electron-donating properties and its ability to form stable radicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium;2,4,6-tritert-butylphenolate typically involves the reaction of 2,4,6-tri-tert-butylphenol with sodium hydride in an ether solvent. The process is carried out under an inert atmosphere to prevent oxidation. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for solvent handling and inert gas environments is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Sodium;2,4,6-tritert-butylphenolate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen and other electron acceptors.

    Substitution: Reactions typically occur in polar aprotic solvents under mild conditions.

Major Products

Scientific Research Applications

Sodium;2,4,6-tritert-butylphenolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium;2,4,6-tritert-butylphenolate exerts its effects involves the formation of a stable phenoxy radical. This radical can interact with other molecules, preventing oxidative damage by scavenging free radicals. The compound’s steric hindrance and electron-donating properties enhance its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high steric hindrance and strong electron-donating properties. These characteristics make it particularly effective as a stabilizer for free radicals and as an antioxidant in various applications.

Properties

CAS No.

27801-58-7

Molecular Formula

C18H29NaO

Molecular Weight

284.4 g/mol

IUPAC Name

sodium;2,4,6-tritert-butylphenolate

InChI

InChI=1S/C18H30O.Na/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9;/h10-11,19H,1-9H3;/q;+1/p-1

InChI Key

WYHABHVOLSCIOQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C(C)(C)C.[Na+]

Origin of Product

United States

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